

"spectroscopic comparison of Oxydimethanol and its decomposition products"

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Compound of Interest

Compound Name: *Oxydimethanol*

Cat. No.: *B15289598*

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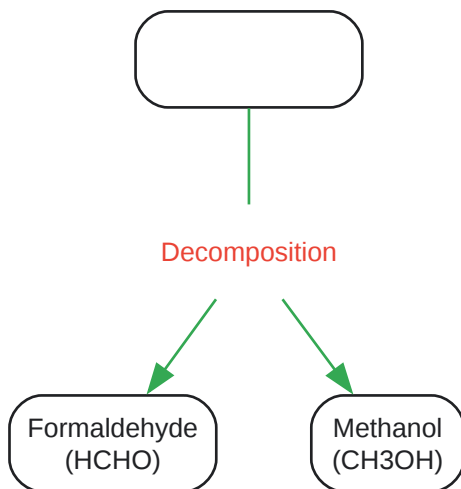
A Spectroscopic Showdown: Oxydimethanol vs. Its Decomposition Products

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's stability and degradation profile is paramount. **Oxydimethanol** (ODM), also known as methoxymethanol, is a molecule of interest in various chemical syntheses. Its decomposition into fundamental building blocks, formaldehyde and methanol, is a critical aspect of its chemical behavior. This guide provides a detailed spectroscopic comparison of **Oxydimethanol** and its primary decomposition products, supported by experimental data and protocols to aid in their identification and quantification.

Decomposition Pathway of Oxydimethanol

The decomposition of **Oxydimethanol** is a straightforward process yielding two common and important chemical compounds: formaldehyde and methanol. This transformation can be initiated by various factors, including thermal stress or catalytic action.

Decomposition of Oxydimethanol

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Caption: Decomposition pathway of **Oxydimethanol**.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of **Oxydimethanol**, formaldehyde, and methanol, facilitating their differentiation in a mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Compound	Technique	Nucleus	Chemical Shift (δ) ppm	Multiplicity	Solvent
Oxydimethanol	NMR	^1H	~4.60 - 4.80	Singlet	CDCl_3
~3.30 - 3.50	Singlet	CDCl_3			
^{13}C	~90-95	-	CDCl_3		
~55-60	-	CDCl_3			
Formaldehyde	NMR	^1H	~9.7	Singlet	D_2O
^{13}C	~200-210	-	D_2O		
Methanol	NMR	^1H	~3.4	Singlet	CDCl_3
~4.8	Singlet (exchangeable)	CDCl_3			
^{13}C	~49-50	-	CDCl_3		

Note: Chemical shifts can vary depending on the solvent and concentration. In aqueous solutions, formaldehyde exists primarily as its hydrate, methanediol, which will exhibit different chemical shifts.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Infrared (IR) Spectroscopy

Compound	Technique	Wavenumber (cm ⁻¹)	Vibration
Oxydimethanol	IR	~3400	O-H stretch
		~2950, ~2850	C-H stretch
		~1100	C-O stretch
Formaldehyde	IR	~2800, ~2700	C-H stretch (aldehyde)
		~1750	C=O stretch
Methanol	IR	~3300 (broad)	O-H stretch
		~2950, ~2850	C-H stretch
		~1030	C-O stretch

Note: The appearance of IR spectra can be significantly influenced by the sample phase (gas, liquid, solid).[\[4\]](#)[\[5\]](#)[\[6\]](#)

Mass Spectrometry (MS)

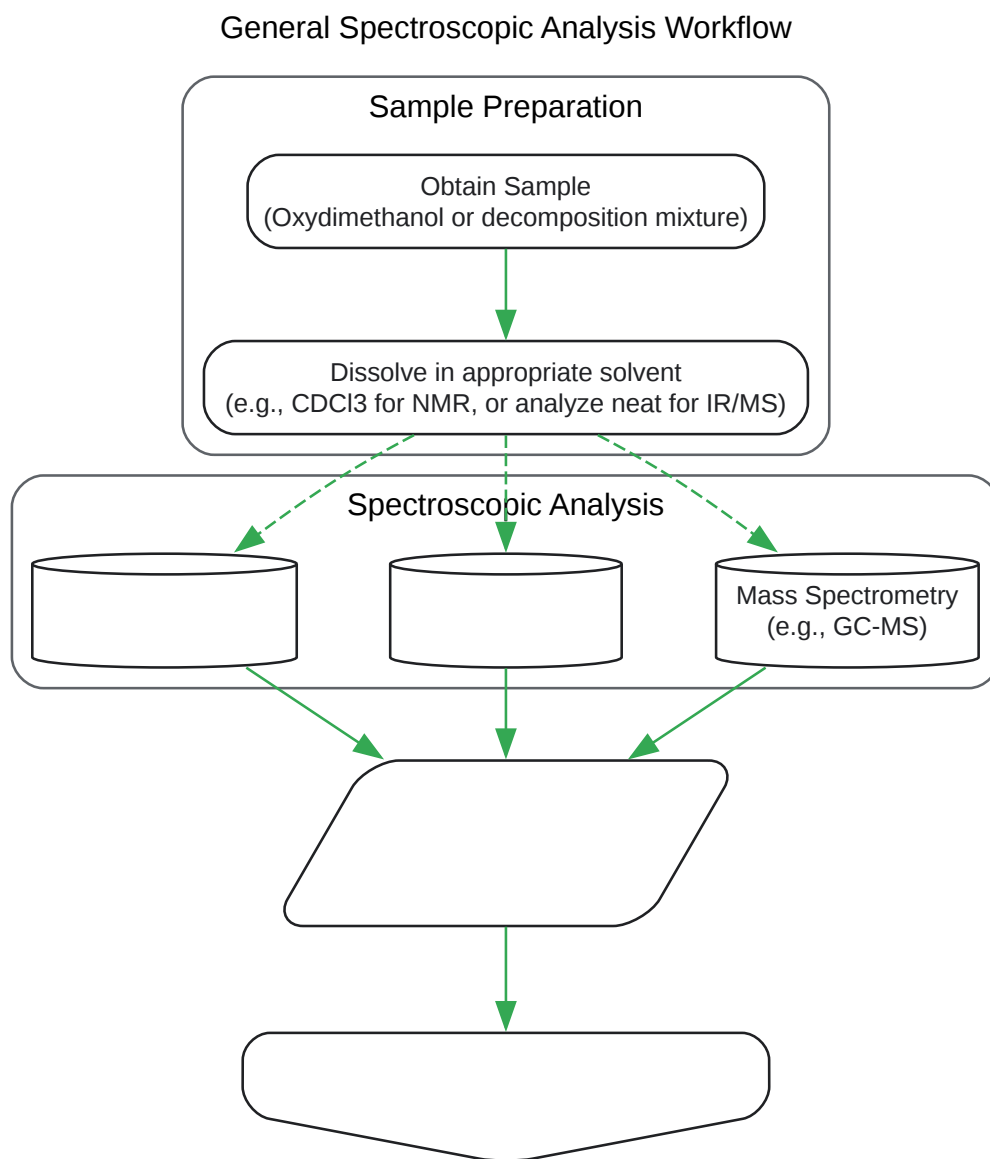
Compound	Technique	Molecular Ion (m/z)	Key Fragment Ions (m/z)
Oxydimethanol	EI-MS	62 (often not observed)	61 ([M-H] ⁺), 45, 31
Formaldehyde	EI-MS	30	29 ([M-H] ⁺), 28 ([M-H ₂] ⁺)
Methanol	EI-MS	32	31 ([M-H] ⁺ , base peak), 29, 15

Note: Fragmentation patterns can be influenced by the ionization method.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and high-quality spectroscopic data.

General Experimental Workflow



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Caption: General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , D_2O) in an NMR tube.
- Instrument Parameters (^1H NMR):
 - Spectrometer: 400 MHz or higher field strength.
 - Pulse Sequence: Standard single-pulse experiment.
 - Number of Scans: 16-64, depending on sample concentration.
 - Relaxation Delay: 1-5 seconds.
- Instrument Parameters (^{13}C NMR):
 - Spectrometer: 100 MHz or higher.
 - Pulse Sequence: Proton-decoupled single-pulse experiment.
 - Number of Scans: 1024 or more, as ^{13}C has a low natural abundance.
 - Relaxation Delay: 2-5 seconds.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).[\[11\]](#)

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Liquids: A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).
 - Gases: The gaseous sample is introduced into a gas cell with IR-transparent windows.

- Attenuated Total Reflectance (ATR): A small amount of the liquid or solid sample is placed directly on the ATR crystal.
- Instrument Parameters (FTIR):
 - Spectral Range: Typically 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} is usually sufficient for routine analysis.
 - Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.
- Data Acquisition: Record a background spectrum (e.g., of the empty salt plates or the clean ATR crystal) and subtract it from the sample spectrum.

Mass Spectrometry (MS)

- Sample Introduction:
 - Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, inject a dilute solution of the sample into the GC, which separates the components before they enter the mass spectrometer.
 - Direct Infusion: Introduce the sample directly into the ion source via a syringe pump for non-volatile or pure samples.
- Ionization:
 - Electron Ionization (EI): A standard method that provides characteristic fragmentation patterns. Typically performed at 70 eV.
- Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected compounds (e.g., m/z 10-100).
- Data Analysis: Identify the molecular ion peak (if present) and analyze the fragmentation pattern to elucidate the structure of the compound. Compare the obtained spectrum with library spectra for confirmation.[\[12\]](#)[\[13\]](#)

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